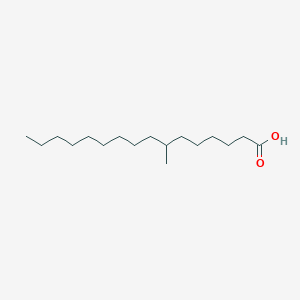
7-Methylhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylhexadecanoic acid is a long-chain fatty acid with a methyl group attached to the seventh carbon atom of the hexadecanoic acid chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems. It is known for its hydrophobic nature and relatively neutral behavior in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadecanoic acid typically involves the methylation of hexadecanoic acid. This can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable precursor to introduce the methyl group at the desired position.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of unsaturated precursors or the microbial fermentation of specific substrates. These methods are optimized for large-scale production and involve stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to convert the fatty acid into corresponding ketones or alcohols.
Reduction: Catalytic hydrogenation can reduce the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the fatty acid chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
7-Methylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: It plays a role in the study of lipid metabolism and the function of fatty acids in biological membranes.
Medicine: Research into its potential therapeutic effects, including its role in modulating lipid profiles and its anti-inflammatory properties.
Industry: Used in the production of biofuels and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methylhexadecanoic acid involves its incorporation into lipid bilayers, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways that regulate cellular responses to environmental changes .
Comparison with Similar Compounds
Hexadecanoic acid: A straight-chain fatty acid without the methyl group.
2-Methylhexadecanoic acid: A similar compound with the methyl group attached to the second carbon atom.
11-Methylhexadecanoic acid: A compound with the methyl group attached to the eleventh carbon atom.
Uniqueness: 7-Methylhexadecanoic acid is unique due to the specific position of the methyl group, which influences its physical and chemical properties. This positional isomerism affects its behavior in biological systems and its reactivity in chemical processes .
Properties
CAS No. |
56796-91-9 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
7-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
InChI Key |
UQHCSAXPQPCWOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



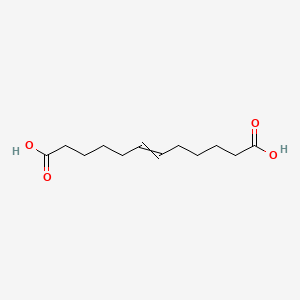
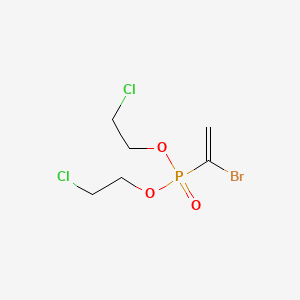

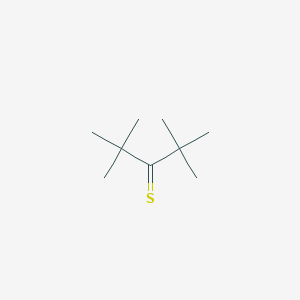

![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

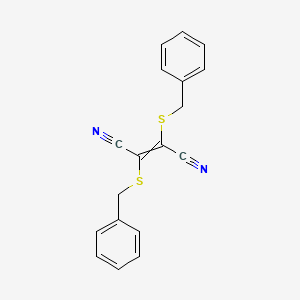
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)

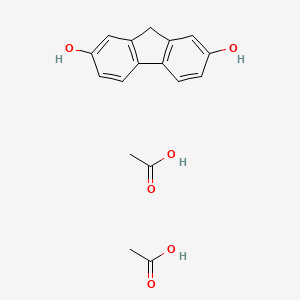
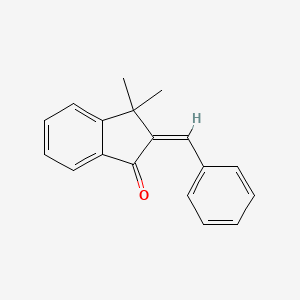
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
